3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride
Description
3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one hydrochloride is a bicyclic organic compound featuring a fused furan (oxygen-containing) and pyridine (nitrogen-containing) ring system. The "hexahydro" designation indicates full saturation of the bicyclic framework, conferring rigidity and distinct stereochemical properties. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
Key structural attributes include:
- Bicyclic core: Furo[3,4-c]pyridine skeleton with hydrogenation at all six positions.
- Functional groups: A ketone group at position 1 and a protonated nitrogen (due to HCl).
- Molecular formula: Estimated as C₇H₁₂ClNO₂ (based on hydrogenation of the unsaturated analog, C₇H₅NO₂, plus HCl ).
- Molecular weight: ~177.6 g/mol (base) + 36.46 g/mol (HCl) = 214.06 g/mol (calculated).
Properties
IUPAC Name |
3a,4,5,6,7,7a-hexahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7-6-1-2-8-3-5(6)4-10-7;/h5-6,8H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEHNXLOQWYYGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C(=O)OC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a strong acid, such as hydrochloric acid, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine nitrogen and adjacent positions participate in nucleophilic substitutions. Key examples include:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation at N-3 | Grignard reagents (RMgX), 70°C | 3-alkylated derivatives | 74–86% | |
| Chlorination at C-7 | POCl₃, DMF, reflux | 7-chloro analog | 68%* |
*Inferred from analogous furo-pyridine systems .
Oxidation and Reduction
The hexahydro moiety undergoes controlled redox transformations:
Oxidation
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TEMPO-catalyzed oxidation of primary alcohols (e.g., hydroxymethyl groups) to aldehydes using NaOCl (aq), achieving >95% conversion without KBr .
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Cyclodehydration of diols (e.g., 4- and 5-hydroxymethyl groups) in HCl to form fused furan rings .
Reduction
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Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine system, altering bioactivity.
Cycloaddition and Rearrangement
The compound participates in ring-forming reactions:
Smiles Rearrangement
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Reaction with 2-mercaptoethanol yields thioether intermediates, which rearrange to form thieno[3,2-c]pyridinones under acidic conditions .
Diels-Alder Reactivity
-
The furan ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), producing bridged polycyclic adducts .
Functionalization via Electrophilic Aromatic Substitution
Limited by the electron-deficient pyridine ring, but directed metallation enables:
| Electrophile | Position Modified | Conditions |
|---|---|---|
| Formylation (Vilsmeier–Haack) | C-2 | POCl₃, DMF, 0–5°C |
| Nitration | C-5 | HNO₃/H₂SO₄, 50°C |
Biological Activity-Driven Modifications
For medicinal chemistry applications:
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Sulfonamide formation : Reacting the amine with sulfonyl chlorides (e.g., TsCl) yields sulfonamides with enhanced pharmacokinetic properties.
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Ester hydrolysis : The hydrochloride salt’s ester groups are cleaved under basic conditions (NaOH/EtOH) to carboxylic acids for prodrug strategies .
Stability and Degradation
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Acidic conditions : Refluxing in concentrated HCl induces ring-opening at the furan oxygen, forming linear keto-amines .
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Thermal decomposition : Degrades above 200°C, releasing CO and NH₃ fragments.
Key Data Table: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (Grignard addition) | 60–110°C | Maximizes regioselectivity |
| Catalyst (TEMPO oxidation) | 0.1–0.5 mol% | Prevents overoxidation |
| Solvent (cyclodehydration) | Conc. HCl | Facilitates furan closure |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Its structure suggests it may interact with various biological targets:
- Antidepressant Activity : Preliminary studies indicate that derivatives of this compound may exhibit antidepressant properties by modulating neurotransmitter levels in the brain.
- Anti-inflammatory Effects : Research has shown that certain derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Neuropharmacology
3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one; hydrochloride has been evaluated for its neuroprotective effects:
- Neuroprotection : Studies indicate that this compound may protect neurons from oxidative stress and apoptosis in neurodegenerative models.
Material Science
The compound's unique chemical structure allows for exploration in material science:
- Polymer Synthesis : It can be utilized in synthesizing novel polymers with specific mechanical and thermal properties.
Case Study 1: Antidepressant Activity
In a controlled study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one; hydrochloride. The results showed a significant reduction in depressive-like behavior in animal models when administered at specific dosages. The mechanism was attributed to increased serotonin and norepinephrine levels in the synaptic cleft.
Case Study 2: Anti-inflammatory Properties
A study conducted by the Institute of Pharmacology demonstrated that certain derivatives exhibited anti-inflammatory effects by downregulating TNF-alpha and IL-6 levels in vitro. This suggests potential therapeutic applications for conditions like rheumatoid arthritis and inflammatory bowel disease.
Data Tables
Mechanism of Action
The mechanism of action of 3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related bicyclic heterocycles, emphasizing molecular features, applications, and distinctions.
Table 1: Comparative Analysis of Bicyclic Heterocycles
Key Comparison Points
Structural Variations: Heteroatom Composition: The main compound contains furan (O) and pyridine (N), while analogs like (3aS,7aR)-hexahydrooxazolo[4,5-c]pyridinone replace furan with oxazole (O, N) . This alters electronic properties and hydrogen-bonding capacity. Saturation: The hexahydro framework in the main compound improves solubility compared to unsaturated analogs (e.g., Furo[3,4-c]pyridin-1(3H)-one) but reduces aromaticity . Spiro vs.
Pharmacological Relevance: Cancer Therapeutics: Pyrrolo[3,4-c]pyridinone derivatives () inhibit HPK1, a kinase involved in immune evasion by tumors . The main compound’s bicyclic core may serve as a scaffold for similar kinase inhibitors.
Synthetic Utility :
- The unsaturated analog () is a precursor in synthesizing heterocyclic pharmaceuticals, highlighting the hydrogenated compound’s role in optimizing drug-like properties (e.g., metabolic stability) .
Biological Activity
3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one; hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of 3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one consists of a fused bicyclic system that includes a furan and pyridine moiety. The hydrochloride salt form enhances its solubility in aqueous environments, which is crucial for biological assays.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting growth in human leukemia cells.
- Neuroprotective Effects : The compound's structure suggests potential neuroprotective properties. Studies on neuronal cultures have indicated that it may promote neurite outgrowth, suggesting applications in neurodegenerative diseases.
- Antimicrobial Properties : Some investigations have hinted at its efficacy against certain bacterial strains, although comprehensive studies are required to confirm these findings.
Case Studies
-
Antitumor Efficacy :
- A study evaluated the cytotoxic effects of the compound on various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated an IC50 value of approximately 15 μM, suggesting moderate potency compared to established chemotherapeutics.
-
Neuroprotective Activity :
- In vitro experiments using rat cortical neurons demonstrated that treatment with the compound at concentrations of 0.1 mmol/L significantly enhanced neurite outgrowth over control conditions (p < 0.05). This points towards its potential use in treating neurodegenerative conditions such as Alzheimer's disease.
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Antimicrobial Testing :
- The compound was tested against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) recorded at 32 μg/mL and 64 μg/mL respectively. These results indicate potential for further development as an antibacterial agent.
The exact mechanisms underlying the biological activities of 3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one remain to be fully elucidated. However, proposed mechanisms include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Modulation of Neurotransmitter Release : Its structural similarity to known neurotransmitter modulators suggests it may influence synaptic activity.
Data Summary Table
Q & A
Basic: What are the most reliable synthetic routes for 3a,4,5,6,7,7a-hexahydro-3H-furo[3,4-c]pyridin-1-one; hydrochloride, and how can reaction yields be optimized?
Methodological Answer:
Synthesis typically involves multi-step protocols:
- Step 1 : Cyclization of a precursor (e.g., furopyridine derivatives) under acidic or catalytic conditions. For example, describes tetrahydro-pyrazolo-pyridine synthesis via Pd-catalyzed coupling, which can be adapted for the furopyridine scaffold .
- Step 2 : Hydrochloride salt formation using HCl gas or concentrated HCl in anhydrous solvents like ethanol.
- Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
